N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Overview
Description
“N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound plays an essential role in various types of tumors due to the abnormal activation of the FGFR signaling pathway .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Scientific Research Applications
Cancer Therapeutics
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs is thus an attractive strategy for cancer therapy.
Immunomodulation
This compound has been evaluated as a novel immunomodulator targeting Janus Kinase 3 (JAK3) . JAK3 is an important target for the treatment of autoimmune diseases due to its role in the immune response. Modulating JAK3 activity can help in the treatment of conditions like rheumatoid arthritis and psoriasis.
Metabolic Disorders
Derivatives of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes . This is due to their potential efficacy in reducing blood glucose levels.
Chemical Synthesis and Drug Design
The compound is used in early discovery research as part of a collection of unique chemicals. It serves as a building block in the synthesis of more complex molecules for drug development and other chemical applications .
properties
IUPAC Name |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYNJNSMXQICAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C2C(=C1)C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640141 | |
Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
CAS RN |
944936-49-6 | |
Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944936-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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